Mycobacterium tuberculosis DXR Enzyme Inhibition: 2,4-Dichlorochalcone vs. Related Chalcone Scaffolds
In a direct biochemical assay against Mycobacterium tuberculosis 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR), the target compound demonstrated an IC50 of 8,000 nM and a binding dissociation constant (Kd) of 90 nM [1]. While this IC50 value is in the micromolar range and substantially weaker than optimized clinical candidates, the sub-100 nM Kd indicates significant target engagement that may be exploitable through fragment-based or scaffold-hopping approaches. For context, related dichlorophenyl-containing chalcone derivatives, when further functionalized to pyrazolines, achieve MIC values as low as 17 μM against M. tuberculosis H37Ra in whole-cell assays (compound 4a), representing an approximately 30-fold improvement over the chalcone precursor . This establishes CAS 22966-15-0 as a valid, albeit unoptimized, starting point for antitubercular development.
| Evidence Dimension | Inhibition of M. tuberculosis DXR enzyme and whole-cell antitubercular activity |
|---|---|
| Target Compound Data | IC50 = 8,000 nM (DXR enzyme); Kd = 90 nM (DXR binding) |
| Comparator Or Baseline | Pyrazoline derivative 4a (synthesized from chalcone precursor): MIC = 17 μM (M. tuberculosis H37Ra whole-cell); MBC = 34 μM |
| Quantified Difference | The pyrazoline derivative 4a achieves ~30-fold lower MIC in whole-cell assay compared to the chalcone scaffold's enzymatic IC50, illustrating the value of derivatization. |
| Conditions | DXR enzyme assay: substrate DXP, NADPH, spectrofluorimetric detection; Whole-cell: M. tuberculosis H37Ra in vitro MIC determination |
Why This Matters
This differentiation positions CAS 22966-15-0 as a strategic synthetic intermediate for generating potent antitubercular pyrazolines, rather than as a standalone therapeutic agent.
- [1] BindingDB. Entry BDBM50437796 / CHEMBL2407187. IC50: 8,000 nM; Kd: 90 nM. Target: Mycobacterium tuberculosis DXR. Available at: https://bdb8.ucsd.edu/ (Accessed 2026-05-02). View Source
